N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(1H-pyrazol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-3-pyrazol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c25-19(16-3-1-4-18(11-16)24-8-2-7-20-24)22-17-12-21-23(14-17)13-15-5-9-26-10-6-15/h1-4,7-8,11-12,14-15H,5-6,9-10,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGWNRDIYOLESR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC(=CC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(1H-pyrazol-1-yl)benzamide typically involves multi-step organic reactions. One common route includes the formation of the pyrazole rings followed by their attachment to the benzamide core. The tetrahydropyran moiety is then introduced through a nucleophilic substitution reaction.
Formation of Pyrazole Rings: The pyrazole rings can be synthesized via the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Attachment to Benzamide Core: The synthesized pyrazole rings are then coupled with benzoyl chloride in the presence of a base such as triethylamine.
Introduction of Tetrahydropyran Moiety: The final step involves the nucleophilic substitution of the pyrazole ring with tetrahydro-2H-pyran-4-ylmethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the benzamide core, converting it to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tetrahydropyran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Benzylamine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Table 1: Key Steps in Synthesis
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Pyrazole Formation | Reaction of hydrazine with 1,3-diketone |
| 2 | Coupling Reaction | Coupling with benzoyl chloride |
| 3 | Nucleophilic Substitution | Reaction with tetrahydro-2H-pyran-4-ylmethyl chloride |
Medicinal Chemistry
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(1H-pyrazol-1-yl)benzamide has shown promise in various medicinal chemistry applications:
- Anticancer Activity : The compound has been studied for its ability to inhibit specific kinases involved in cell signaling pathways, which can lead to reduced cell proliferation in cancer cells. For example, its interaction with phospholipase A2 has been noted as a mechanism for inducing apoptosis in cancerous cells .
Pharmacological Studies
Research indicates that this compound can modulate various biological pathways by interacting with enzymes and receptors. Its potential applications include:
- Anti-inflammatory Effects : The pyrazole moieties are known to exhibit anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases .
Biochemical Studies
The unique structure allows for exploration in biochemical studies, particularly regarding enzyme inhibition and receptor binding.
Case Study 1: Anticancer Properties
A study investigated the effects of this compound on cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis through the modulation of specific signaling pathways related to cell survival .
Case Study 2: Anti-inflammatory Mechanism
Research highlighted the compound's ability to inhibit phospholipase A2, an enzyme implicated in inflammatory processes. This inhibition was shown to reduce inflammatory markers in vitro, suggesting potential therapeutic applications for conditions like arthritis .
Mechanism of Action
The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation in cancer.
Comparison with Similar Compounds
Key Observations :
- The target compound’s oxane substituent may confer improved metabolic stability compared to cyclopropyl or piperidine groups in analogues like Compound 47, as oxanes are known to reduce cytochrome P450 interactions .
- The absence of a quinazoline moiety in the target compound suggests a narrower target profile compared to Compound 47, which is optimized for kinase inhibition .
Biological Activity
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(1H-pyrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of Intermediates : The synthesis starts with the formation of pyrazole and benzamide intermediates.
- Coupling Reaction : These intermediates are coupled under controlled conditions using various reagents such as acids and bases to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate enzyme activity or receptor binding, leading to various physiological effects. Understanding these interactions is crucial for elucidating its pharmacological profile.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For instance, derivatives of pyrazole have demonstrated significant cytotoxic effects against various cancer cell lines .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against several bacterial strains. Preliminary results suggest moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent .
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, studies on similar compounds have indicated their potential to inhibit heparanase, an enzyme implicated in tumor metastasis and angiogenesis .
Case Studies
Several case studies have explored the biological activity of related compounds:
Q & A
Q. What are the optimal synthetic routes for N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(1H-pyrazol-1-yl)benzamide, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including:
- Coupling reactions (e.g., amide bond formation between benzamide and pyrazole derivatives) using reagents like EDCI/HOBt or DCC .
- Protection/deprotection strategies for sensitive functional groups, such as the oxane moiety, to prevent side reactions .
- Optimization of solvent systems (e.g., DMF or THF) and temperature control (e.g., 0–80°C) to enhance yield and purity . Purification via column chromatography or HPLC is critical to isolate the final compound .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to verify connectivity of the pyrazole, benzamide, and oxane moieties .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical details, as demonstrated for analogous pyrazole derivatives .
Q. What preliminary biological targets or mechanisms of action have been proposed for this compound?
Pyrazole derivatives often exhibit activity via:
- Enzyme inhibition (e.g., kinases, cyclooxygenases) due to hydrogen bonding with the pyrazole nitrogen atoms .
- Receptor modulation (e.g., GPCRs), where the oxane group may enhance membrane permeability . Initial screening should prioritize in vitro assays (e.g., fluorescence polarization for binding affinity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Perform dose-response studies to validate potency thresholds and eliminate false positives/negatives .
- Use isothermal titration calorimetry (ITC) to confirm direct target binding, addressing discrepancies in enzyme vs. cell-based assays .
- Cross-validate findings with structurally similar compounds (e.g., trifluoromethyl-substituted analogs) to identify SAR trends .
Q. What computational strategies can predict the compound’s interaction with novel biological targets?
- Molecular docking (AutoDock, Schrödinger) to screen against protein databases, leveraging the oxane group’s conformational flexibility .
- Quantum mechanical/molecular mechanical (QM/MM) simulations to model transition states in enzyme inhibition .
- ADMET prediction tools (e.g., SwissADME) to assess bioavailability and guide structural modifications .
Q. How does substituent variation (e.g., oxane vs. piperidine) impact the compound’s bioactivity?
- The oxane moiety enhances solubility and metabolic stability compared to saturated heterocycles like piperidine, as shown in pharmacokinetic studies of related compounds .
- Electron-withdrawing groups (e.g., trifluoromethyl) on the benzamide ring improve target affinity but may reduce solubility, necessitating formulation optimization .
Q. What strategies improve the compound’s solubility and stability in preclinical formulations?
- Co-solvent systems (e.g., PEG-400/water) or nanoparticle encapsulation to address low aqueous solubility .
- pH-adjusted buffers (e.g., citrate-phosphate) to stabilize the compound against hydrolytic degradation in storage .
Q. Which in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Rodent models (e.g., Sprague-Dawley rats) for bioavailability studies, with LC-MS/MS quantification of plasma concentrations .
- Zebrafish embryos for high-throughput toxicity screening, leveraging their permeability to small molecules .
Methodological Challenges
Q. How can researchers mitigate degradation during long-term storage of this compound?
- Store under inert atmosphere (argon) at −20°C to prevent oxidation of the pyrazole ring .
- Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis of the amide bond) .
Q. What patent landscapes exist for pyrazole-benzamide derivatives, and how do they influence structural modifications?
- Focus on structural novelty (e.g., oxane substitution) to avoid infringement of existing claims for anti-inflammatory or anticancer pyrazole derivatives .
- Review WO/EPO databases for recent filings on heterocyclic amides to identify white-space opportunities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
